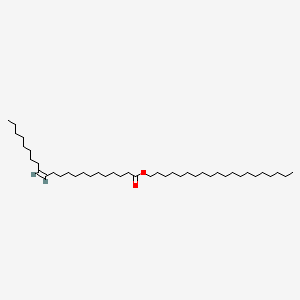

Arachidyl erucate

説明

特性

CAS番号 |

132208-25-4 |

|---|---|

分子式 |

C42H82O2 |

分子量 |

619.116 |

IUPAC名 |

icosyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-41H2,1-2H3/b19-17- |

InChIキー |

LJRZYWDJZYYHPR-ZPHPHTNESA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares arachidyl erucate with structurally analogous esters:

*Estimated based on analogous esters.

Key Observations :

- Chain Length and Unsaturation : Arachidyl erucate’s unsaturated erucic acid (22:1) reduces melting point compared to saturated analogs like arachidyl arachidate (20:0/20:0) and arachidyl behenate (20:0/22:0). This enhances its fluidity and suitability for topical formulations.

- Oleyl Erucate : Contains a shorter, unsaturated oleyl alcohol (C18:1), resulting in lower viscosity and faster skin absorption than arachidyl erucate.

Lubricity :

- Arachidyl erucate-based PILs exhibit lower wear rates than shorter-chain esters (e.g., oleate) due to robust adsorption on metal surfaces.

- Compared to bis(2-hydroxyethyl)ammonium oleate , arachidyl erucate reduces friction by 20–30% in high-pressure environments.

Flotation Efficiency :

- In mineral processing, mixtures of erucate and aromatic compounds (e.g., 4-amino-2-hydroxybenzoate) show higher selectivity for calcium-containing minerals than oleate or pure erucate, due to synergistic interactions between carboxyl, amino, and aromatic groups.

Erucic Acid Considerations :

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Arachidyl erucate in synthetic formulations?

To ensure accurate characterization, employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling. Differential scanning calorimetry (DSC) can further evaluate thermal behavior, which is critical for stability studies .

Q. What are the standard protocols for evaluating the thermal stability of Arachidyl erucate under varying storage conditions?

Use thermogravimetric analysis (TGA) to measure decomposition temperatures and DSC to monitor phase transitions under controlled humidity and temperature (e.g., 25°C–60°C). Accelerated stability testing at elevated temperatures can predict shelf-life, with periodic sampling to assess oxidative degradation via peroxide value measurements .

Q. How can researchers assess the impact of Arachidyl erucate on emulsion texture in dermatological formulations?

Texture profile analysis (TPA) is recommended to quantify parameters like hardness, adhesiveness, and cohesiveness. For example, studies have shown that Arachidyl erucate-based emulsions exhibit improved stability when combined with hydrophobic co-emulsifiers like Arachidyl Behenyl Alcohol, as demonstrated by reduced phase separation over time .

Advanced Research Questions

Q. How should conflicting data on Arachidyl erucate’s compatibility with hydrophilic excipients be resolved in formulation studies?

Conflicting results often arise from variability in excipient ratios or processing conditions. To resolve this, employ a factorial design of experiments (DoE) to isolate variables such as emulsifier concentration, pH, and shear rate. Cross-reference findings with texture analysis and in vitro permeation studies to validate compatibility .

Q. What experimental strategies can elucidate the mechanistic role of Arachidyl erucate’s hydrophobicity in drug release kinetics?

Use Franz diffusion cells with synthetic membranes to model drug release profiles. Compare formulations with Arachidyl erucate against those with shorter-chain esters to quantify hydrophobicity effects. Pair this with molecular dynamics simulations to predict interactions between the compound and lipid bilayers .

Q. How can researchers design robust studies to address contradictions in Arachidyl erucate’s efficacy as a stabilizer in multi-component systems?

Implement a multi-modal approach:

- Analytical: Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements.

- Behavioral: Conduct stress tests (e.g., freeze-thaw cycles) to assess physical stability.

- Statistical: Apply multivariate analysis to identify confounding factors, such as ionic strength or surfactant type, that may alter efficacy .

Q. What methodologies are appropriate for investigating Arachidyl erucate’s interactions with bioactive compounds in transdermal delivery systems?

Utilize fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vivo relevance, combine these with confocal microscopy to visualize compound distribution in ex vivo skin models .

Methodological Considerations

- Data Interpretation: Always contextualize findings with control groups and baseline measurements (e.g., placebo emulsions without Arachidyl erucate) to distinguish its specific effects .

- Reproducibility: Document batch-to-batch variability in synthetic routes, as impurities ≥0.5% can skew emulsification performance .

- Ethical Compliance: For studies involving human tissue, adhere to protocols for participant selection and informed consent, ensuring alignment with institutional review board (IRB) standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。